molecular formula C19H17NO4 B5787596 N-(4-methoxyphenyl)-N-(2-methyl-1,3-dioxoinden-2-yl)acetamide

N-(4-methoxyphenyl)-N-(2-methyl-1,3-dioxoinden-2-yl)acetamide

Cat. No.: B5787596
M. Wt: 323.3 g/mol
InChI Key: SWGXLYVHMOKEEF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N-(2-methyl-1,3-dioxoinden-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-(2-methyl-1,3-dioxoinden-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyaniline and 2-methyl-1,3-dioxoindene.

    Acylation Reaction: The 4-methoxyaniline undergoes an acylation reaction with acetic anhydride to form N-(4-methoxyphenyl)acetamide.

    Coupling Reaction: The N-(4-methoxyphenyl)acetamide is then coupled with 2-methyl-1,3-dioxoindene under specific conditions, such as the presence of a base like sodium hydride, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-(2-methyl-1,3-dioxoinden-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the dioxoindene moiety can be reduced to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-(4-hydroxyphenyl)-N-(2-methyl-1,3-dioxoinden-2-yl)acetamide.

    Reduction: Formation of N-(4-methoxyphenyl)-N-(2-methyl-1,3-dihydroxyinden-2-yl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-(2-methyl-1,3-dioxoinden-2-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired biological or chemical effect. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: Lacks the dioxoindene moiety, making it less complex.

    N-(2-methyl-1,3-dioxoinden-2-yl)acetamide: Lacks the methoxyphenyl group, affecting its chemical properties.

Uniqueness

N-(4-methoxyphenyl)-N-(2-methyl-1,3-dioxoinden-2-yl)acetamide is unique due to the presence of both the methoxyphenyl and dioxoindene groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-N-(2-methyl-1,3-dioxoinden-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12(21)20(13-8-10-14(24-3)11-9-13)19(2)17(22)15-6-4-5-7-16(15)18(19)23/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGXLYVHMOKEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC)C2(C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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